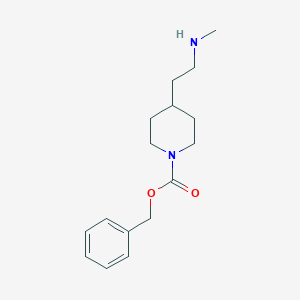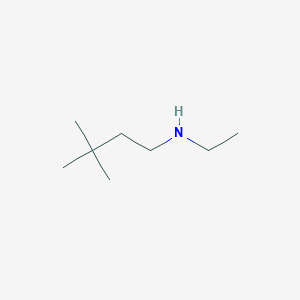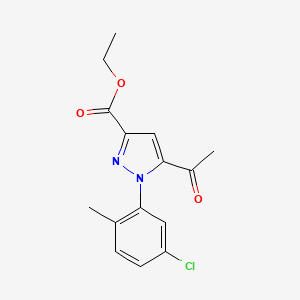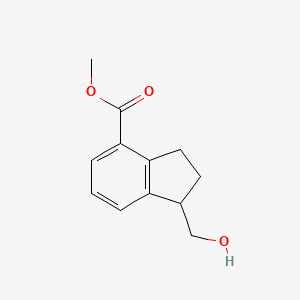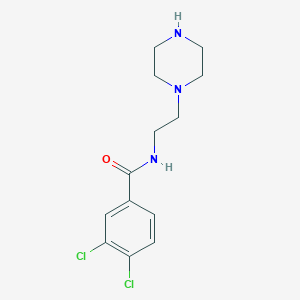
3,4-dichloro-N-(2-piperazin-1-ylethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-dichloro-N-(2-piperazin-1-ylethyl)benzamide is a chemical compound that belongs to the class of benzamides It is characterized by the presence of two chlorine atoms at the 3 and 4 positions of the benzene ring, and a piperazine moiety attached via an ethyl linker to the amide nitrogen
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dichloro-N-(2-piperazin-1-ylethyl)benzamide typically involves the following steps:
Starting Materials: The synthesis begins with 3,4-dichlorobenzoyl chloride and 2-(1-piperazinyl)ethanamine.
Reaction: The 3,4-dichlorobenzoyl chloride is reacted with 2-(1-piperazinyl)ethanamine in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane or chloroform.
Conditions: The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Purification: The product is then purified by recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3,4-dichloro-N-(2-piperazin-1-ylethyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzene ring can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the piperazine moiety.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be used for hydrolysis.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while hydrolysis will yield the corresponding carboxylic acid and amine.
Applications De Recherche Scientifique
3,4-dichloro-N-(2-piperazin-1-ylethyl)benzamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of various pharmacologically active compounds.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Pharmacology: It is investigated for its potential therapeutic effects, including its activity as an inhibitor or modulator of specific biological pathways.
Industrial Applications: The compound can be used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3,4-dichloro-N-(2-piperazin-1-ylethyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3,4-dichloro-N-(3-methyl-2-pyridinyl)benzamide
- 3,4-dichloro-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}benzamide
- 3,4-dichloro-N-[1-[3-(4-methyl-1-piperazinyl)propyl]-1H-benzimidazol-2-yl]benzamide
Uniqueness
3,4-dichloro-N-(2-piperazin-1-ylethyl)benzamide is unique due to its specific substitution pattern and the presence of the piperazine moiety. This structural feature imparts distinct chemical and biological properties, making it valuable for specific applications in medicinal chemistry and pharmacology.
Propriétés
Formule moléculaire |
C13H17Cl2N3O |
|---|---|
Poids moléculaire |
302.20 g/mol |
Nom IUPAC |
3,4-dichloro-N-(2-piperazin-1-ylethyl)benzamide |
InChI |
InChI=1S/C13H17Cl2N3O/c14-11-2-1-10(9-12(11)15)13(19)17-5-8-18-6-3-16-4-7-18/h1-2,9,16H,3-8H2,(H,17,19) |
Clé InChI |
LRGIHVPONCLPSI-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1)CCNC(=O)C2=CC(=C(C=C2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





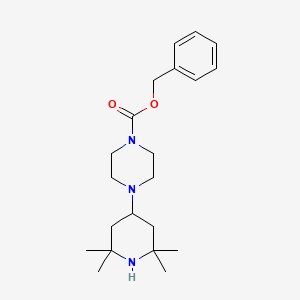
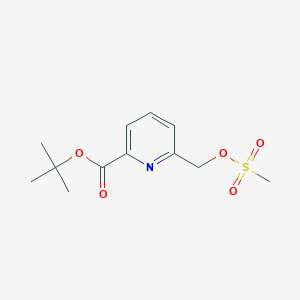
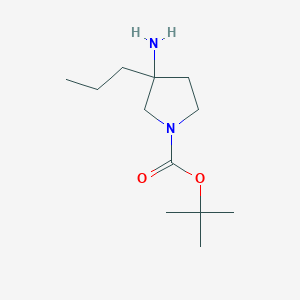

![[4-(5-Chloromethyl-isoxazol-3-yl)-phenyl]-dimethyl-amine](/img/structure/B13883020.png)
![Ethyl 3,6-dimethyl-1-thiophen-3-ylpyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B13883024.png)
